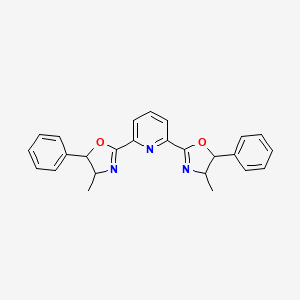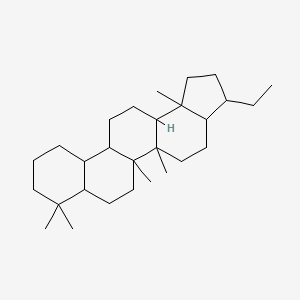
Dihydrobonducellin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrobonducellin is a homoflavonoid compound with the chemical formula C₁₇H₁₆O₄. It is known for its immunomodulatory and anti-inflammatory properties. This compound has been isolated from various plant sources and has shown potential in inhibiting cell growth and the production of interleukin-2 and interferon-gamma in peripheral blood mononuclear cells .
準備方法
Synthetic Routes and Reaction Conditions: Dihydrobonducellin can be synthesized through several chemical routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires the use of catalysts such as Lewis acids or bases to facilitate the cyclization process. The specific conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant sources, followed by purification processes such as chromatography. The extraction process may use solvents like ethanol or methanol to isolate the compound from plant material. The purified compound is then subjected to further chemical reactions to enhance its yield and purity.
化学反応の分析
Types of Reactions: Dihydrobonducellin undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to produce reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学的研究の応用
Dihydrobonducellin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying flavonoid chemistry.
Biology: The compound’s ability to modulate immune responses makes it valuable in immunological studies.
Medicine: this compound’s anti-inflammatory properties are being explored for potential therapeutic applications in treating inflammatory diseases.
作用機序
The mechanism by which dihydrobonducellin exerts its effects involves the inhibition of key signaling pathways in immune cells. It inhibits the production of interleukin-2 and interferon-gamma by blocking the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and other transcription factors. This leads to a reduction in the expression of pro-inflammatory cytokines and mediators .
類似化合物との比較
Bonducellin: Another homoflavonoid with similar immunomodulatory properties.
Quercetin: A flavonoid known for its antioxidant and anti-inflammatory effects.
Kaempferol: A flavonoid with anti-cancer and anti-inflammatory properties.
Uniqueness: Dihydrobonducellin is unique due to its specific molecular structure, which allows it to interact with different molecular targets compared to other flavonoids. Its ability to inhibit both interleukin-2 and interferon-gamma production distinguishes it from similar compounds, making it a valuable candidate for further research and development .
特性
IUPAC Name |
7-hydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-7,9,12,18H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRZVWKJRYPHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2COC3=C(C2=O)C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine](/img/structure/B12107026.png)
![4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12107034.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate](/img/structure/B12107037.png)

![Trilithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate](/img/structure/B12107049.png)
![3-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]propanoic acid](/img/structure/B12107050.png)








